Cas no 58962-34-8 (6-Ketoprostaglandin F1α)
6-Ketoprostaglandin F1α structure
Product Name:6-Ketoprostaglandin F1α
CAS No:58962-34-8
MF:C20H34O6
MW:370.480367183685
MDL:MFCD00135222
CID:368170
PubChem ID:5280888
Update Time:2025-04-19
6-Ketoprostaglandin F1α Chemical and Physical Properties
Names and Identifiers
-
- Prost-13-en-1-oic acid,9,11,15-trihydroxy-6-oxo-, (9a,11a,13E,15S)-
- 6-keto Prostaglandin F1α
- 6-keto Prostaglandin F1α Lipid Maps MS Standard
- 6-KETO-PROSTAGLANDIN F1ALPHA
- 6-Keto Prostaglandin
- 6-KETOPROSTAGLANDIN F1A
- 6-OXO-9ALPHA,11ALPHA,15S-TRIHYDROXY-PROST-13E-EN-1-OIC ACID
- 6-oxo-prostaglandin F1alpha
- 6-Oxoprostaglandin F1alpha
- 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid
- 6-Keto-PGF1alpha
- (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid
- LMFA03010001
- (13E,15S)-9alpha,11alpha,15-trihydroxy-6-oxoprost-13-en-1-oic acid
- 6-oxo-9S,11R,15S-trihydroxy-13E-prostenoic acid
- KFGOFTHODYBSGM-ZUNNJUQCSA-N
- 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxyoct-1-enyl)cyclopentyl)-6-oxoheptanoic acid
- CAS_58962-34-8
- HY-113358
- 6-Oxoprostaglandin F1a
- NCGC00161289-01
- HMS1989I19
- DTXSID001317937
- PROST-13-EN-1-OIC ACID, 9,11,15-TRIHYDROXY-6-OXO-, (9.ALPHA.,11.ALPHA.,13E,15S)-
- 6-KETOPROSTAGLANDIN F1.ALPHA.
- A
- 6-Keto-PGF1a
- 6-KETO PROSTAGLANDIN F1ALPHA
- HMS1361I19
- PD020580
- 6-Ketoprostaglandin F1 alpha
- SR-01000946444-1
- 6-Ketoprostaglandin F1
- 6-keto PGF1alpha
- NCGC00161289-03
- SR-01000946444
- HMS1791I19
- IDI1_033927
- UNII-8URB805JJJ
- DE7EA974-152E-4B77-88BF-F809636EB050
- 1ST164236
- CHEBI:28158
- 6-Oxo-PGF1alpha
- BDBM82211
- SMR000058896
- 6-KETOPROSTAGLANDIN F1alpha
- NCGC00161289-02
- SMP2_000282
- 58962-34-8
- Q27103534
- 6-Keto-prostaglandin F1-alpha
- CS-0062290
- 8URB805JJJ
- PGF1 alpha 6-keto
- 6-keto-prostaglandin F1a
- 6-KETO-PGF1.ALPHA.
- NS00016758
- 6-oxo-9S,11R,15S-trihydroxy-13E-prostenoate
- MLS000028869
- Prostaglandin F1A, 6-oxo-
- Prosta-13-en-1-oic acid, 9,11,15-trihydroxy-6-oxo-, (9alpha,11alpha,13E,15S)-
- HMS3648L05
- 6-OXO-PGF1.ALPHA.
- Prost-13-en-1-oic acid, 9,11,15-trihydroxy-6-oxo-, (9alpha,11alpha,13E,15S)-
- 6-Oxo-PGF1a
- SCHEMBL4343736
- CHEMBL2074840
- BSPBio_001457
- 6-Keto-prostaglandin F1 alpha
- HMS3402I19
- BML1-G02
- 6-keto Prostaglandin F1
- C05961
- G91489
- 6-Ketoprostaglandin F1?
- 3AU76; Epoprostenol sodium related; USP Epoprostenol Related Compound A
- 6-Ketoprostaglandin F1α
-
- MDL: MFCD00135222
- Inchi: 1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1
- InChI Key: KFGOFTHODYBSGM-ZUNNJUQCSA-N
- SMILES: O[C@H]1C[C@H]([C@H](/C=C/[C@H](CCCCC)O)[C@H]1CC(CCCCC(=O)O)=O)O
Computed Properties
- Exact Mass: 370.23600
- Monoisotopic Mass: 370.235539
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 13
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 115
Experimental Properties
- Color/Form: Not determined
- Density: 1.191±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 575.3°C at 760 mmHg
- Flash Point: 315.8°C
- Refractive Index: 1.561
- Solubility: Very slightly soluble (0.56 g/l) (25 º C),
- PSA: 115.06000
- LogP: 2.44590
6-Ketoprostaglandin F1α Security Information
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:8-10
- RTECS:UK8428300
- Storage Condition:−20°C
6-Ketoprostaglandin F1α Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | K202040-1mg |
6-Ketoprostaglandin F1α |
58962-34-8 | 1mg |
$ 454.00 | 2023-09-07 | ||
| TRC | K202040-5mg |
6-Ketoprostaglandin F1α |
58962-34-8 | 5mg |
$ 2099.00 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21028-1mg |
6-keto Prostaglandin F1α |
58962-34-8 | 98% | 1mg |
¥1117.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21028-5mg |
6-keto Prostaglandin F1α |
58962-34-8 | 98% | 5mg |
¥4025.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21028-10mg |
6-keto Prostaglandin F1α |
58962-34-8 | 98% | 10mg |
¥7529.00 | 2023-09-09 | |
| Cooke Chemical | LN3791249-100ug |
6-ketoProstaglandinF1αMaxSpec?Standard |
58962-34-8 | ≥98% | 100ug |
RMB 1572.00 | 2023-09-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201238-1 mg |
6-Keto-prostaglandin F |
58962-34-8 | ≥98% | 1mg |
¥903.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201238A-10 mg |
6-Keto-prostaglandin F |
58962-34-8 | ≥98% | 10mg |
¥5,355.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201238-1mg |
6-Keto-prostaglandin F |
58962-34-8 | ≥98% | 1mg |
¥903.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201238A-10mg |
6-Keto-prostaglandin F |
58962-34-8 | ≥98% | 10mg |
¥5355.00 | 2023-09-05 |
6-Ketoprostaglandin F1α Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
58962-34-8 (6-Ketoprostaglandin F1α) Related Products
- 363-24-6(Prostaglandin E2)
- 10164-73-5(7-((1R,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid)
- 119008-22-9(5,6-DIHYDRO PGE3)
- 58551-69-2(Carboprost tromethamine)
- 551-11-1(Dinoprost)
- 745-65-3(Prostaglandin E1)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk